Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
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Overview
Description
“Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate” is a chemical compound that is part of the pyrazolo[3,4-b]pyridine family . It is synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline . This compound has been used in the synthesis of fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency .
Synthesis Analysis
The synthesis of this compound involves a new pathway introduced by researchers . The process uses amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst and is carried out at room temperature under ethanol . This method provides the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .Molecular Structure Analysis
The molecular structure of “this compound” is derived from the pyrazolo[3,4-b]pyridine scaffold . The exact molecular formula and weight are not specified in the sources retrieved.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Scientific Research Applications
Paraquat Poisonings and Lung Toxicity
Research has extensively studied compounds like Paraquat dichloride, highlighting mechanisms of lung toxicity, clinical features, and treatment challenges due to its high morbidity and mortality rates. The accumulation in the lung and subsequent oxidative stress underline the critical need for understanding such compounds' toxicodynamics (Dinis-Oliveira et al., 2008).
Formation and Fate of Processing-related Food Toxicants
The formation of toxicants like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) during food processing involves complex reactions, including the Maillard reaction and lipid oxidation. Understanding these processes can guide the development of safer food processing techniques and the reduction of toxicants in consumed foods (Zamora & Hidalgo, 2015).
Detection of Paraquat in Food Samples
The development of electrochemical sensors for detecting Paraquat, a hazardous herbicide, in food samples emphasizes the importance of sensitive and advanced analytical methods. Such technologies are crucial for ensuring food safety and minimizing exposure to harmful chemicals (Laghrib et al., 2020).
Environmental Exposure and Health Risks of Herbicides
Comprehensive reviews of the environmental exposure and health risks associated with herbicides like Paraquat highlight the balance between agricultural benefits and potential human health risks. Such studies underscore the need for stringent regulatory measures and safer agricultural practices (Tsai, 2013).
Novel Synthesis of Pharmaceuticals
The exploration of novel synthesis methods for pharmaceuticals, as seen in the study of omeprazole and its impurities, reflects the ongoing quest for more efficient and safer drug production techniques. This research area promises advancements in medication quality and therapeutic effectiveness (Saini et al., 2019).
Mechanism of Action
While the exact mechanism of action of “Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate” is not specified in the sources retrieved, it is known that pyrazolo[3,4-b]pyridine derivatives have been evaluated as TRK inhibitors . These compounds are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Future Directions
Properties
IUPAC Name |
methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-13-8-5(4-11-13)3-6(7(10)12-8)9(14)15-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZQHTVRVQOEIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=C(C=C2C=N1)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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